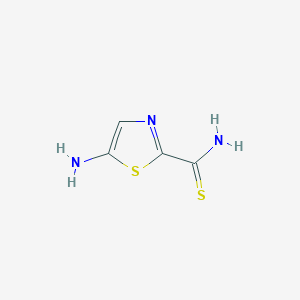
1-Butil-2-hidrazino-1H-bencimidazol
Descripción general
Descripción
1-Butyl-2-hydrazino-1H-benzimidazole is a derivative of benzimidazole, a class of heterocyclic compounds. The compound has the molecular formula C11H16N4 and is known for its unique structural properties, which include a butyl substituent at the N position and a hydrazino group at the 2 position
Aplicaciones Científicas De Investigación
1-Butyl-2-hydrazino-1H-benzimidazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
Target of Action
1-Butyl-2-hydrazino-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often related to their antitumor and antimicrobial properties . For instance, some benzimidazole derivatives have been found to target human topoisomerase I, an enzyme crucial for DNA replication and transcription .
Mode of Action
For instance, they can compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . In the context of antitumor activity, benzimidazole derivatives can inhibit the function of topoisomerase I, thereby disrupting DNA replication and leading to cell death .
Biochemical Pathways
By inhibiting topoisomerase I, for example, it could disrupt the normal cell cycle and induce apoptosis .
Pharmacokinetics
The compound’s molecular weight (2772 g/mol) and its dihydrochloride form suggest potential water solubility, which could influence its bioavailability .
Result of Action
The result of 1-Butyl-2-hydrazino-1H-benzimidazole’s action would depend on its specific targets and mode of action. Given its potential antitumor and antimicrobial activities, the compound could lead to cell death in cancer cells or bacteria . More research is needed to confirm these effects and understand their molecular and cellular mechanisms.
Action Environment
The action of 1-Butyl-2-hydrazino-1H-benzimidazole could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the compound’s interaction with DNA could be influenced by the DNA’s sequence and structure .
Análisis Bioquímico
Biochemical Properties
1-Butyl-2-hydrazino-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.
Cellular Effects
The effects of 1-Butyl-2-hydrazino-1H-benzimidazole on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 1-Butyl-2-hydrazino-1H-benzimidazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in cell signaling pathways . This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling events. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Butyl-2-hydrazino-1H-benzimidazole in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate potential changes in cell viability and function over prolonged exposure.
Dosage Effects in Animal Models
The effects of 1-Butyl-2-hydrazino-1H-benzimidazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this range can result in detrimental effects on organ function and overall health.
Metabolic Pathways
1-Butyl-2-hydrazino-1H-benzimidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-Butyl-2-hydrazino-1H-benzimidazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in specific organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 1-Butyl-2-hydrazino-1H-benzimidazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-Butyl-2-hydrazino-1H-benzimidazole typically involves the reaction of 1-butylbenzimidazole with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
1-Butyl-2-hydrazino-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-Butyl-2-hydrazino-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Lacks the hydrazino group, resulting in different chemical reactivity and biological activity.
1-Butyl-2-amino-1H-benzimidazole: Similar structure but with an amino group instead of a hydrazino group, leading to different reaction pathways and applications.
2-Phenylbenzimidazole:
The uniqueness of 1-Butyl-2-hydrazino-1H-benzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
IUPAC Name |
(1-butylbenzimidazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-3-8-15-10-7-5-4-6-9(10)13-11(15)14-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAOPAPQGSWLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392972 | |
| Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615281-72-6 | |
| Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)


![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)





![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)


